Oxymorphone hydrochloride

Vue d'ensemble

Description

Oxymorphone hydrochloride is a potent opioid analgesic used primarily for the treatment of severe pain. It is a semi-synthetic derivative of morphine and is known for its high efficacy in pain management. This compound is available in various formulations, including immediate-release and extended-release tablets, as well as injectable forms .

Mécanisme D'action

Target of Action

Oxymorphone hydrochloride primarily targets the μ-opioid receptor (MOR) . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas . The MOR plays a crucial role in pain perception, and its activation results in analgesic effects .

Mode of Action

This compound interacts predominantly with the MOR, leading to a decrease in the perception of pain . It is a semi-synthetic opioid substitute for morphine and is a potent analgesic . The interaction with the MOR results in a series of intracellular events, ultimately leading to analgesia and sedation .

Biochemical Pathways

This compound is highly metabolized, principally in the liver, and undergoes reduction or conjugation with glucuronic acid to form both active and inactive products . Less than 1% of the administered dose is excreted unchanged in the urine .

Pharmacokinetics

This compound has a more rapid onset of action and several times the analgesic potency of its parent compound morphine when administered parenterally . It is more lipophilic than morphine, thus, it may more easily cross the blood-brain barrier . The oral oxymorphone formulations are roughly three times more potent than oral morphine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the central nervous system (CNS) and the gastrointestinal tract . The principal actions of therapeutic value are analgesia and sedation . It provides relief from moderate to severe pain .

Action Environment

Environmental factors such as the presence of other CNS depressants including sedatives, hypnotics, tranquilizers, general anesthetics, phenothiazines, other opioids, and alcohol may influence the action, efficacy, and stability of this compound . These substances can potentially enhance the pharmacological effects of this compound, leading to increased risk of respiratory depression, sedation, and hypotension .

Analyse Biochimique

Biochemical Properties

Oxymorphone hydrochloride functions as a full agonist at the mu-opioid receptor, which is predominantly found in the central nervous system. This interaction is crucial for its analgesic effects. The compound also interacts with delta and kappa opioid receptors, albeit to a lesser extent. These interactions result in the modulation of pain signals and the inhibition of neurotransmitter release, leading to pain relief .

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons. It influences cell signaling pathways by binding to opioid receptors, which are G-protein coupled receptors. This binding inhibits adenylate cyclase activity, reducing the levels of cyclic AMP (cAMP) and leading to decreased neuronal excitability. Additionally, this compound can alter gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, this compound binds to the mu-opioid receptor with high affinity. This binding induces a conformational change in the receptor, activating intracellular G-proteins. The activated G-proteins then inhibit adenylate cyclase, reducing cAMP levels and leading to the opening of potassium channels and closing of calcium channels. These changes result in hyperpolarization of the neuron and inhibition of neurotransmitter release, thereby producing analgesia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but it can degrade upon prolonged exposure to light. In vitro studies have shown that this compound maintains its efficacy over extended periods, although its potency may decrease slightly due to degradation. Long-term effects on cellular function include sustained inhibition of neurotransmitter release and potential changes in receptor sensitivity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it provides effective analgesia with minimal side effects. At higher doses, it can cause significant respiratory depression, sedation, and potential toxicity. Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally increase analgesic effects but significantly raises the risk of adverse effects .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism. It is primarily metabolized by conjugation with glucuronic acid to form oxymorphone-3-glucuronide. This metabolite is then excreted in the urine. The compound also undergoes reduction to form 6-hydroxy-oxymorphone. These metabolic pathways are crucial for the elimination of this compound from the body .

Transport and Distribution

This compound is highly lipophilic, allowing it to easily cross the blood-brain barrier. Once in the central nervous system, it binds to opioid receptors in various brain regions, including the amygdala, hypothalamus, and thalamus. The compound is also distributed to peripheral tissues, where it can exert effects on the gastrointestinal tract and other organs .

Subcellular Localization

Within cells, this compound is primarily localized to the plasma membrane, where it interacts with opioid receptors. It may also be found in intracellular compartments, such as endosomes, following receptor internalization. This subcellular localization is important for the regulation of receptor activity and the duration of the compound’s effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxymorphone hydrochloride is typically synthesized from thebaine, a minor constituent of the opium poppy. The synthesis involves several steps, including the conversion of thebaine to 14-hydroxymorphinone, which is then reduced to oxymorphone . The reaction conditions often involve the use of palladium or platinum catalysts in an acidic aqueous solution or ethanol .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process begins with the extraction of thebaine from poppy straw, followed by its conversion to 14-hydroxymorphinone and subsequent reduction to oxymorphone. The final product is purified and converted to its hydrochloride salt form for medical use .

Analyse Des Réactions Chimiques

Types of Reactions: Oxymorphone hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of oxymorphone to its N-oxide derivative.

Reduction: Reduction of 14-hydroxymorphinone to oxymorphone.

Substitution: Formation of esters and ethers by substituting the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Palladium or platinum catalysts in acidic conditions.

Substitution: Acid chlorides or alkyl halides in the presence of a base

Major Products:

Oxidation: Oxymorphone N-oxide.

Reduction: Oxymorphone.

Substitution: Various esters and ethers of oxymorphone

Applications De Recherche Scientifique

Oxymorphone hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of opioids.

Biology: Studied for its effects on opioid receptors and pain pathways.

Medicine: Extensively researched for its analgesic properties and potential use in pain management protocols.

Industry: Utilized in the development of new opioid formulations and delivery systems .

Comparaison Avec Des Composés Similaires

Morphine: The parent compound from which oxymorphone is derived.

Hydromorphone: Another potent opioid analgesic with similar uses.

Oxycodone: A semi-synthetic opioid with a different pharmacokinetic profile

Uniqueness of Oxymorphone Hydrochloride: this compound is unique due to its high potency and rapid onset of action compared to other opioids. It is approximately ten times more potent than morphine and has a higher lipophilicity, allowing it to cross the blood-brain barrier more efficiently .

Propriétés

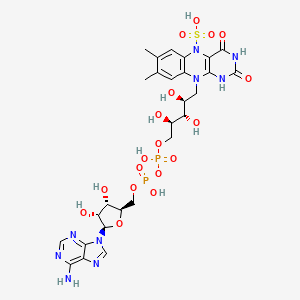

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGJBQBWUGVESK-KCTCKCTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-41-5 (Parent) | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10189214 | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-07-3 | |

| Record name | Oxymorphone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMORPHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2EI94NBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)

![(1R,3S,4R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexane-1,3-diol](/img/structure/B1231256.png)

![2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide](/img/structure/B1231263.png)